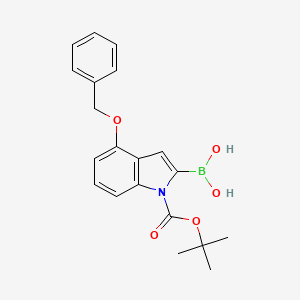

Acide 4-benzyloxy-1-Boc-indole-2-boronique

Vue d'ensemble

Description

(4-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a compound that features a boronic acid moiety attached to an indole ring, which is further modified with benzyloxy and tert-butoxycarbonyl (Boc) protective groups. This structure suggests that the compound could be an intermediate or a product in synthetic organic chemistry, particularly in the synthesis of complex molecules such as pharmaceuticals or other biologically active compounds.

Synthesis Analysis

The synthesis of boronic acid derivatives, including those with indole scaffolds, can be achieved through various methods. One approach involves a three-component reaction where indoles, thiols, and glyoxylic acids are combined in the presence of boronic acid to synthesize α-sulfanyl-substituted indole-3-acetic acids . Another method for synthesizing tert-butyl esters from boronic acids involves a palladium-catalyzed cross-coupling reaction with di-t-butyl dicarbonate, which can yield high product percentages . These methods highlight the versatility of boronic acids in facilitating the formation of complex organic molecules.

Molecular Structure Analysis

While the specific molecular structure of (4-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is not detailed in the provided papers, the general structure of boronic acid derivatives can be inferred. For example, the molecular structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid has been determined using X-ray crystallography, which reveals a monoclinic space group and provides insights into the conformation of the molecule . This information can be useful when considering the steric and electronic properties of similar boronic acid compounds.

Chemical Reactions Analysis

Boronic acids are known for their ability to participate in various chemical reactions. They can act as catalysts, as seen in the acceleration of the formation of α-sulfanyl-substituted indole-3-acetic acids . Additionally, they can be used as reactants in cross-coupling reactions to form esters . The presence of protective groups such as benzyloxy and tert-butoxycarbonyl can influence the reactivity and selectivity of these reactions, making them crucial for the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives are influenced by their molecular structure. For instance, the tert-butyl group can impart steric bulk, affecting the solubility and reactivity of the compound . The benzyloxy group can provide stability to the indole ring and potentially affect the compound's ability to interact with other molecules through non-covalent interactions. The boronic acid moiety itself is known for its ability to form reversible covalent bonds with diols and other nucleophiles, which is a key feature in many chemical reactions .

Applications De Recherche Scientifique

Synthèse organique

Acide 4-benzyloxy-1-Boc-indole-2-boronique: est largement utilisé en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura . Cette réaction est essentielle pour la formation de liaisons carbone-carbone, une étape indispensable à la synthèse de molécules organiques complexes. Le groupe acide boronique du composé réagit avec des composés contenant des halogènes en présence d’un catalyseur au palladium, conduisant à la formation de structures biaryles, qui sont des composants essentiels de nombreux produits pharmaceutiques et matériaux organiques.

Chimie médicinale

En chimie médicinale, ce composé sert de brique de base pour le développement de nouveaux agents pharmaceutiques . Son noyau indole est un motif commun à de nombreux médicaments, et la partie acide boronique permet l’introduction de divers substituants par des réactions de couplage, contribuant à la découverte de composés présentant des effets thérapeutiques potentiels.

Science des matériaux

La fonctionnalité acide boronique de l’This compound est bénéfique en science des matériaux pour la création de nouveaux polymères et matériaux . Elle peut être utilisée pour modifier des surfaces ou créer des liaisons covalentes entre différents matériaux, ce qui peut conduire au développement de nouveaux matériaux aux propriétés uniques.

Science de l’environnement

En science de l’environnement, la réactivité du composé peut être exploitée pour créer des capteurs ou des sondes . Les acides boroniques peuvent se lier aux saccharides et autres diols, ce qui pourrait être utile pour détecter les polluants environnementaux ou surveiller les niveaux de sucre dans les systèmes biologiques.

Recherche en biochimie

This compound: est utilisé en recherche en biochimie pour étudier les interactions enzymatiques et les modifications protéiques . Le groupe acide boronique peut former des liaisons covalentes réversibles avec les résidus sérine ou thréonine des enzymes, ce qui en fait une sonde utile pour comprendre les mécanismes enzymatiques et concevoir des inhibiteurs enzymatiques.

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the mode of action of 4-Benzyloxy-1-Boc-indole-2-boronic acid involves its interaction with a transition metal catalyst, typically palladium . The reaction proceeds through oxidative addition, where the palladium catalyst forms a new bond with the boronic acid. This is followed by transmetalation, where the organic group is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 4-Benzyloxy-1-Boc-indole-2-boronic acid . This reaction enables the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic compounds. The downstream effects include the creation of new organic compounds with potential applications in various fields, including medicinal chemistry .

Pharmacokinetics

It’s worth noting that the compound’s stability and reactivity make it suitable for use in suzuki-miyaura cross-coupling reactions .

Result of Action

The result of the action of 4-Benzyloxy-1-Boc-indole-2-boronic acid in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, which can be used in various applications, including drug discovery .

Action Environment

The action of 4-Benzyloxy-1-Boc-indole-2-boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires specific conditions, including the presence of a palladium catalyst and a suitable base . Additionally, the reaction is generally performed in an organic solvent . The compound’s stability and reactivity can also be affected by factors such as temperature and pH .

Orientations Futures

The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Propriétés

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxyindol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BNO5/c1-20(2,3)27-19(23)22-16-10-7-11-17(15(16)12-18(22)21(24)25)26-13-14-8-5-4-6-9-14/h4-12,24-25H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJBIADEQVCONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2OCC3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376785 | |

| Record name | [4-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850568-52-4 | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-4-(phenylmethoxy)-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-N-[(4'-Boc)Piperidino]Proline](/img/structure/B1272313.png)